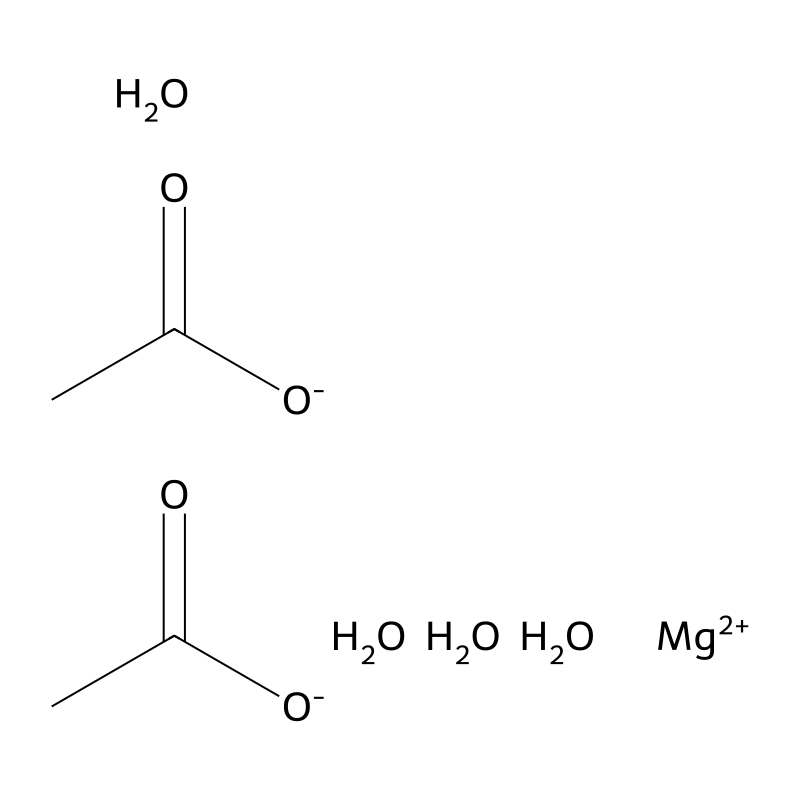

Magnesium acetate tetrahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Protein Crystallization:

- Magnesium acetate tetrahydrate is a common component of crystallization buffers used in protein crystallography. These buffers create specific chemical environments that promote the formation of well-defined, ordered crystals of proteins. This is crucial for determining the three-dimensional structure of proteins using techniques like X-ray crystallography, which is vital for understanding their function and potential as drug targets [].

Synthesis of Materials:

- Magnesium acetate tetrahydrate serves as a precursor for the synthesis of various materials with diverse properties. For instance, it is used in the sol-gel method to produce Magnesium Chromate Manganese Oxide (MgCrMnO4), a material with potential applications in catalysis and energy storage [].

Biochemical Research:

- In cell biology, magnesium acetate tetrahydrate plays a role in preparing subcellular fractions like microsomes for further analysis. It is a component of buffer solutions used in the extraction process, aiding in the separation and preservation of these cellular components [].

Medical Research:

- As a bioavailable form of magnesium, magnesium acetate tetrahydrate finds applications in medical research, particularly in studies related to magnesium deficiency and its associated health problems. It can be used in cell cultures and animal models to investigate the effects of magnesium supplementation on various physiological processes [].

Magnesium acetate tetrahydrate is a hydrated form of magnesium acetate with the chemical formula . It appears as white hygroscopic crystals and is highly soluble in water, making it an effective source of magnesium ions in various applications . As an ionic compound, it plays a crucial role in electrolyte replenishment and is commonly used in total parenteral nutrition therapy .

- Formation from Magnesium Hydroxide:

- Formation from Magnesium Carbonate:

- Reaction with Metallic Magnesium:

These reactions highlight its ability to form through various magnesium sources and acetic acid.

Magnesium acetate tetrahydrate is recognized for its biological significance. Magnesium ions are essential for numerous cellular functions, including:

- Enzyme Activation: Magnesium ions stabilize ATP and are crucial for the activity of many enzymes involved in metabolic pathways such as glycolysis and the Krebs cycle .

- Electrolyte Balance: It serves as an electrolyte supplement, helping to maintain normal cellular functions and hydration levels .

- Laxative Effects: As a magnesium salt, it can induce diuresis and enhance bowel function by retaining water in the intestines .

The synthesis of magnesium acetate tetrahydrate can be achieved through several methods:

- Direct Reaction with Acetic Acid: Reacting magnesium hydroxide or magnesium carbonate with acetic acid.

- Hydration of Anhydrous Magnesium Acetate: Anhydrous magnesium acetate can be hydrated to form the tetrahydrate by adding water under controlled conditions.

These methods ensure the production of high-purity magnesium acetate tetrahydrate suitable for various applications.

Magnesium acetate tetrahydrate has diverse applications:

- Medical Use: It is utilized in intravenous infusions for patients requiring electrolyte replenishment or those suffering from magnesium deficiency .

- Molecular Biology: It serves as a reagent in enzymatic reactions where chloride ions may inhibit activity .

- Industrial Uses: Employed as a deicer and in emission control processes to mitigate environmental pollutants .

Studies have demonstrated that magnesium acetate tetrahydrate can influence various biological systems. For example:

- It has been shown to induce conformational changes in enzymes such as Escherichia coli primase, enhancing their functionality compared to other magnesium salts like magnesium sulfate .

- When combined with hydrogen peroxide, it exhibits bactericidal properties, indicating its potential use in antimicrobial applications .

Several compounds share similarities with magnesium acetate tetrahydrate. Here are some notable examples:

| Compound | Chemical Formula | Unique Properties |

|---|---|---|

| Magnesium Acetate | Anhydrous form; less soluble than the tetrahydrate | |

| Calcium Magnesium Acetate | Used as an environmentally friendly deicer | |

| Potassium Acetate | Soluble salt used for potassium supplementation |

Magnesium acetate tetrahydrate is unique due to its high solubility and effectiveness as an electrolyte source compared to its anhydrous counterpart and other acetate salts.

Magnesium acetate tetrahydrate first gained prominence in the late 19th century during investigations into gas mantle technologies. Charles Clamond’s 1881 invention of the Clamond basket utilized magnesium acetate alongside magnesium hydroxide to enhance luminosity in gas lighting. Early 20th-century studies focused on its crystalline structure, with X-ray diffraction analyses in the 1950s revealing a monoclinic lattice (space group P2₁/c) characterized by a = 4.75 Å, b = 11.79 Å, c = 8.52 Å, and β = 94.54°. These structural insights laid the groundwork for modern applications in catalysis and materials science.

Significance in Chemical Sciences

As a bioavailable magnesium source, Mg(CH₃COO)₂·4H₂O plays critical roles in:

- Enzymatic processes: Over 350 magnesium-dependent enzymes rely on Mg²⁺ for ATP stabilization and catalytic activity.

- Environmental chemistry: Its derivative, calcium magnesium acetate (CMA), serves as an eco-friendly deicer and coal combustion catalyst.

- Surface chemistry: Molecular dynamics simulations highlight its unique interfacial behavior, with acetate ions exhibiting stronger surface affinity than nitrate counterparts.

Current Research Landscape and Challenges

Contemporary studies address:

- Thermal decomposition kinetics: Formation of anhydrous glass phases at 470 K with activation energies of 550–560 kJ/mol.

- Hygroscopic stability: Deliquescence complicates storage, necessitating advanced desiccants.

- Sustainable synthesis: Efforts to optimize production via magnesium carbonate/acetic acid reactions while minimizing carbon footprint.

Classical Synthesis Pathways

Acid-Base Neutralization Mechanisms with Magnesium Hydroxide

The most common method involves neutralizing magnesium hydroxide (Mg(OH)₂) with acetic acid (CH₃COOH). The reaction proceeds as:

$$ \text{Mg(OH)}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + 2\text{H}_2\text{O} $$

This exothermic reaction typically occurs under reflux conditions at 60–80°C to ensure complete dissolution of Mg(OH)₂ [4]. The tetrahydrate form crystallizes upon cooling and evaporation. Industrial variants often use magnesium oxide (MgO) as a precursor due to its higher reactivity [4].

Carbonation Reaction Methodologies

Carbonation routes involve reacting MgO with CO₂ and acetic acid to form magnesium acetate. The process exploits the affinity of MgO for CO₂ in aqueous environments:

$$ \text{MgO} + \text{CO}2 + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + \text{H}2\text{O} + \text{CO}2 \uparrow $$

Studies show that CO₂ chemisorption on MgO clusters lowers activation energy, favoring acetate formation [2]. This method is less common industrially due to slower kinetics compared to direct neutralization [2].

Direct Metal-Acid Interaction Processes

Elemental magnesium reacts with acetic acid under controlled conditions:

$$ \text{Mg} + 2\text{CH}3\text{COOH} \rightarrow \text{Mg(CH}3\text{COO)}2 + \text{H}2 \uparrow $$

This method requires inert atmospheres to prevent oxidation and is typically reserved for high-purity laboratory-scale synthesis [4].

Industrial Scale Production Approaches

Continuous Flow Synthesis Technologies

Modern facilities employ continuous flow hydrothermal reactors to enhance yield and consistency. In one configuration, magnesium acetate and sodium hydroxide solutions are mixed in supercritical water (374°C, 22.1 MPa), producing nanocrystalline Mg(OH)₂ intermediates that are subsequently acetylated [3]. This approach reduces reaction times from hours to minutes and improves particle size uniformity [3].

Quality Control Methodologies in Manufacturing

Industrial batches are validated using:

- Inductively Coupled Plasma (ICP) Spectroscopy: Quantifies heavy metal impurities (≤5 ppm) [1].

- X-ray Diffraction (XRD): Confirms tetrahydrate crystal structure (JCPDS 00-023-0778).

- Titrimetric Assays: Measures acetate content (98.0–102.0% compliance) [1].

Novel Synthesis Techniques

Extractive Crystallization Innovations

Extractive crystallization combines aqueous Mg²⁺/Ca²⁺ solutions with acetic acid-loaded organic phases (e.g., trioctylamine in octanol). At 20°C, this biphasic system yields non-spherical Mg(CH₃COO)₂·4H₂O crystals with 85–92% purity, bypassing energy-intensive evaporation [5]. Adjusting the Ca/Mg ratio in precursor carbonates controls crystal morphology (needles vs. platelets) [5].

Slurry Reaction Mechanisms

Slurry processes suspend MgO in dilute acetic acid (10–15% v/v) with mechanical agitation. The low liquid-to-solid ratio (3:1) minimizes water content, directly yielding tetrahydrate crystals without post-synthesis drying [4]. This method reduces wastewater generation by 40% compared to traditional neutralization [4].

Temperature-Controlled Synthetic Approaches

Microwave-assisted synthesis at 100–120°C produces nanoscale Mg(CH₃COO)₂·4H₂O with 50–100 nm platelets. Rapid dielectric heating ensures uniform nucleation, while polyethylene glycol additives inhibit particle aggregation [3].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

UNII

Drug Indication

Pharmacology

Magnesium Acetate Tetrahydrate is the hydrated acetate salt form of magnesium. Magnesium is a divalent cation essential for a number of biochemical processes involved in nerve signaling, bone mineralization and muscle contractions. About 350 enzymes involved in glycolysis and the Krebs cycle, formation of cyclic-AMP and ATP, cellular signal transduction and protein and nucleic acid synthesis are dependent on magnesium.

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Mainly renal exctretion, where up to 97% of magnesium may be excreted renally during hypermagnesemia.

Magnesium ions display approximate volume of distribution of 0.2 to 0.4 L/kg

Wikipedia

Biological Half Life

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Zimmermann G, Zhou D, Taussig R: Mutations uncover a role for two magnesium ions in the catalytic mechanism of adenylyl cyclase. J Biol Chem. 1998 Jul 31;273(31):19650-5. [PMID:9677392]

Rodriguez-Moran M, Guerrero-Romero F: Oral magnesium supplementation improves insulin sensitivity and metabolic control in type 2 diabetic subjects: a randomized double-blind controlled trial. Diabetes Care. 2003 Apr;26(4):1147-52. [PMID:12663588]

Jin K, Kim TH, Kim YH, Kim YW: Additional antihypertensive effect of magnesium supplementation with an angiotensin II receptor blocker in hypomagnesemic rats. Korean J Intern Med. 2013 Mar;28(2):197-205. doi: 10.3904/kjim.2013.28.2.197. Epub 2013 Feb 27. [PMID:23526071]

Touyz RM, Milne FJ: Magnesium supplementation attenuates, but does not prevent, development of hypertension in spontaneously hypertensive rats. Am J Hypertens. 1999 Aug;12(8 Pt 1):757-65. [PMID:10480467]

Kh R, Khullar M, Kashyap M, Pandhi P, Uppal R: Effect of oral magnesium supplementation on blood pressure, platelet aggregation and calcium handling in deoxycorticosterone acetate induced hypertension in rats. J Hypertens. 2000 Jul;18(7):919-26. [PMID:10930190]

Yu L, Xu L, Xu M, Wan B, Yu L, Huang Q.: Role of Mg2+ ions in protein kinase phosphorylation: insights from molecular dynamics simulations of ATP-kinase complexes Molecular Simulation. 2011 September 20;37(14):1143-1150.

29. (2012). In Rang and Dale's Pharmacology (7th ed., pp. 364). Edinburgh: Elsevier/Churchill Livingstone.

46. (2011). In Goodman and Gilman's the pharmacological basis of therapeutics, Pharmacological basis of therapeutics (12th ed.). New York: McGraw-Hill.

2. (2013). In Clinical naturopathic medicine (pp. 76-78). Elsevier Health Sciences, 2013.

Civitelli, R., Ziambaras, K. and Leelawattana, R. (1997). 6. In Metabolic Bone Disease and Clinically Related Disorders (pp. 191-194). Academic Press.

Santa Cruz Biotechnology

PLASMA-LYTE 56 and 5% Dextrose Injection (Multiple Electrolytes and Dextrose Injection, Type 1, USP) in VIAFLEX Plastic Container: Drug Label

Magnesium Absorption in Humans

TOXNET Magnesium compounds